3-Bromo-5-hydroxybenzoic acid
Overview
Description
3-Bromo-5-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivatization :
- 3-Bromo-5-hydroxybenzoic acid is used in the synthesis of various derivatives. For example, derivatives of 4-hydroxybenzoic acid, including this compound, have been synthesized for various applications (Cavill, 1945).
Corrosion Inhibition :
- Studies have investigated the use of hydroxybenzoic acid derivatives, closely related to this compound, as corrosion inhibitors for metals. For instance, 3-Hydroxybenzoic acid was evaluated as a corrosion inhibitor for stainless steel in a specific pickling solution (Narváez, Cano, & Bastidas, 2005).
Genetic Engineering for Herbicide Resistance :
- The compound has been utilized in genetic engineering, specifically in developing herbicide resistance in transgenic plants. A bacterial detoxification gene was used to confer resistance to bromoxynil, which is metabolized to 3,5-dibromo-4-hydroxybenzoic acid (Stalker, McBride, & Malyj, 1988).
Herbicide Degradation Studies :
- There's research on the degradation of bromoxynil, a herbicide that is converted into 3,5-dibromo-4-hydroxybenzoic acid. Studies explore the degradation process and the environmental fate of these compounds (Smith & Cullimore, 1974).
Intermediate in Pharmaceutical Synthesis :
- Derivatives of hydroxybenzoic acid, including this compound, are used as intermediates in the synthesis of pharmaceutical compounds. For example, they are utilized in synthesizing quinolone antibacterials (Turner & Suto, 1993).
Environmental Studies on Herbicide Behavior :
- The compound's derivatives are studied for their environmental behavior, particularly how herbicides like bromoxynil, which is metabolized into related compounds, behave in wastewater treatment plants (Luther, Abendroth, Prause, & Leipold, 1985).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIBEMRBLBGETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577677 | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140472-69-1 | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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